3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride
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Overview
Description
3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the indolium family, characterized by the presence of an indole ring system. The chloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride typically involves a multi-step process. The initial step often includes the formation of the indole ring, followed by the introduction of the hydroxyethyl and methylamino groups. The final step involves the addition of the chloride ion to form the salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Methylammonium lead halides: Known for their applications in solar cells and light-emitting diodes.
Phenylephrine Related Compound F: Used in pharmaceutical applications.
Fenofibrate Related Compound A: Employed in the synthesis of pharmaceutical agents.
Uniqueness: 3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride stands out due to its unique structural features and versatile applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
68140-79-4 |
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Molecular Formula |
C22H27N2O.Cl C22H27ClN2O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]ethanol;chloride |
InChI |
InChI=1S/C22H27N2O.ClH/c1-22(2)19-7-5-6-8-20(19)24(4)21(22)14-11-17-9-12-18(13-10-17)23(3)15-16-25;/h5-14,25H,15-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CNDSGMUBKLFQGY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCO)C)C.[Cl-] |
Origin of Product |
United States |
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